10alpha-Hydroperoxy-guaia-1,11-diene
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Overview
Description
10alpha-hydroperoxy-guaia-1,11-diene is a guaiane sesquiterpenoid that is guaia-1,11-diene substituted by a alpha-hydroperoxy group at position 10. Isolated from Pogostemon cablin, it exhibits trypanocidal activity. It has a role as a metabolite and a trypanocidal drug. It is a peroxol and a guaiane sesquiterpenoid.
Scientific Research Applications
Isolation and Structural Characterization
Structural Studies on Guaianolide Sesquiterpenes : A study on Pulicaria crispa identified various guaianolide sesquiterpenes, providing insight into the structural diversity of these compounds. This contributes to the understanding of guaianolide sesquiterpenes, which include 10alpha-Hydroperoxy-guaia-1,11-diene (Stavri et al., 2008).
Antifungal and Cytotoxic Activities
Antifungal Properties : Research on Ajania fruticulosa identified highly oxygenated guaianolides, including this compound, exhibiting inhibitory effects on the growth of Candida albicans. This demonstrates the potential antifungal applications of this compound (Meng et al., 2001).
Cytotoxicity and Potential Anti-Tumor Applications : A study found that this compound showed significant cytotoxicity against human PC-3 tumor cells, suggesting potential anti-tumor applications (Khalil et al., 2005).
Applications in Synthesis and Structural Elucidation
Synthesis of Natural Guaiane Derivatives : Research demonstrated the synthesis of natural guaiane derivatives from this compound, contributing to organic chemistry and natural product synthesis (Blay et al., 2007).
Use in Spectroscopic Studies : A study utilized this compound in spectroscopic studies, including IR, VCD, and NMR, to determine the absolute configuration of natural guaianolides. This highlights its role in advancing spectroscopic techniques and structural elucidation (Bercion et al., 2006).
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1S,4R,7R,8aS)-4-hydroperoxy-1,4-dimethyl-7-prop-1-en-2-yl-2,5,6,7,8,8a-hexahydro-1H-azulene |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-7-8-15(4,17-16)14-6-5-11(3)13(14)9-12/h6,11-13,16H,1,5,7-9H2,2-4H3/t11-,12+,13-,15+/m0/s1 |
InChI Key |
WVEJIBNZNZLFEF-SFDCQRBFSA-N |
Isomeric SMILES |
C[C@H]1CC=C2[C@H]1C[C@@H](CC[C@@]2(C)OO)C(=C)C |
Canonical SMILES |
CC1CC=C2C1CC(CCC2(C)OO)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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